molecular formula C19H17NO2 B068540 trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine CAS No. 160543-16-8

trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine

Cat. No. B068540
M. Wt: 291.3 g/mol
InChI Key: DEHCWDNRUHPPAK-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, also known as DDB, is a synthetic compound that has been widely studied for its potential therapeutic applications. DDB belongs to the family of acridine derivatives, which are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties.

Mechanism Of Action

The mechanism of action of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.

Biochemical And Physiological Effects

Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been shown to have a wide range of biochemical and physiological effects. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine can induce DNA damage and inhibit DNA synthesis in cancer cells. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair.

Advantages And Limitations For Lab Experiments

One of the advantages of using trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to exhibit potent antiviral and antimicrobial activity, making it a promising candidate for the treatment of viral and bacterial infections. However, one of the limitations of using trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine. One area of research is in the development of more efficient synthesis methods for trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, which could improve its availability for research and potential therapeutic applications. Another area of research is in the development of more effective delivery methods for trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, which could improve its solubility and bioavailability in vivo. Additionally, further studies are needed to fully understand the mechanism of action of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine and its potential therapeutic applications in various fields of medicine.

Synthesis Methods

The synthesis of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine involves the reaction of 7,9-dimethyl-4,5,8-trihydroxy-6H-benzo[c]chromene-6,10-dione with 1,2-diaminobenzene in the presence of a catalyst. The reaction yields trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine as a yellow solid with a melting point of 250-252°C and a molecular weight of 347.38 g/mol.

Scientific Research Applications

Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its antitumor activity, trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been studied for its potential antiviral and antimicrobial properties. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine exhibits potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to exhibit antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

160543-16-8

Product Name

trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

(5R,6R)-7,9-dimethyl-5,6-dihydrobenzo[c]acridine-5,6-diol

InChI

InChI=1S/C19H17NO2/c1-10-7-8-15-14(9-10)11(2)16-17(20-15)12-5-3-4-6-13(12)18(21)19(16)22/h3-9,18-19,21-22H,1-2H3/t18-,19-/m1/s1

InChI Key

DEHCWDNRUHPPAK-RTBURBONSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(C4=CC=CC=C4[C@H]([C@@H]3O)O)N=C2C=C1)C

SMILES

CC1=CC2=C(C3=C(C4=CC=CC=C4C(C3O)O)N=C2C=C1)C

Canonical SMILES

CC1=CC2=C(C3=C(C4=CC=CC=C4C(C3O)O)N=C2C=C1)C

Other CAS RN

160543-16-8

synonyms

TRANS-5,6-DIHYDRO-5,6-DIHYDROXY-7,9-DIMETHYLBENZ[C]ACRIDINE

Origin of Product

United States

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